西酞普兰杂质

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Citalopram impurities are substances that can be found in the pharmaceutical drug Citalopram . Citalopram is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression, obsessive-compulsive disorder, and panic disorders . It exists in two enantiomeric forms: S-(+)-citalopram and R-(−)-citalopram . The S enantiomer provides the antidepressant effects .

Synthesis Analysis

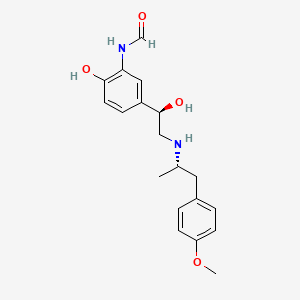

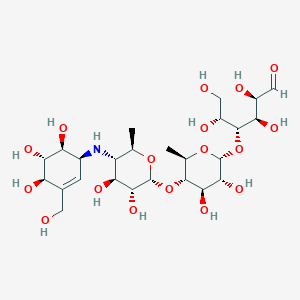

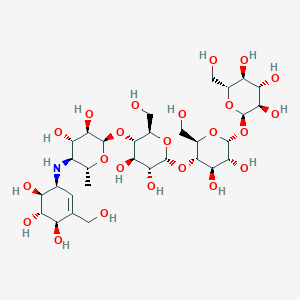

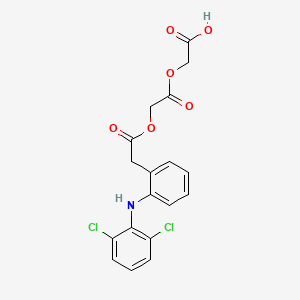

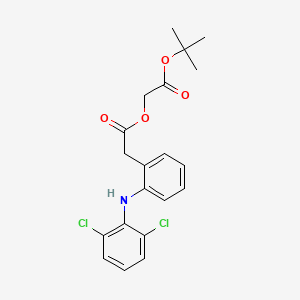

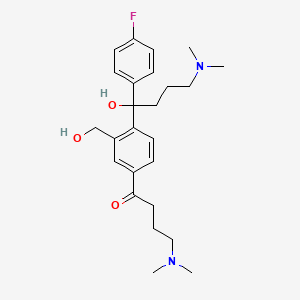

The synthesis of Citalopram and its impurities has been investigated in several studies . For instance, one study confirmed the structure of an impurity as 1-[1-(3-Dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzo-furan-5-yl]-ethanone . Another study reported the preparation method of escitalopram oxalate impurity, where citalopram was hydrolyzed to get citalopram amide impurities .Molecular Structure Analysis

The molecular structures of Citalopram and its impurities have been analyzed in several studies . For example, one study confirmed the structure of an impurity as 1-(1,1-bis(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl)-4-(dimethylamino)butan-1-one hydrobromide .Chemical Reactions Analysis

The chemical reactions involving Citalopram and its impurities have been studied . For instance, forced degradation of Citalopram was carried out under thermal, photo, acidic, alkaline, and peroxide conditions. The degradation products and unknown impurities were isolated and characterized .Physical And Chemical Properties Analysis

The physical and chemical properties of Citalopram and its impurities have been analyzed using various methods . For example, one study used the RP-HPLC method for the separation of Citalopram and its four impurities .科学研究应用

High-Performance Liquid Chromatography (HPLC) Analysis

Citalopram Impurity is used in the development and optimization of an HPLC analysis of Citalopram and its four nonchiral impurities . The influence of different experimental conditions on the chromatographic behavior of Citalopram and its four impurities was investigated .

Quantitative Structure Retention Relationship (QSRR) Study

The retention times of Citalopram and its impurities, obtained with the developed HPLC method, and the computed molecular parameters of the examined compounds were used in a QSRR study . The PLSR and ANN algorithms were applied for the development of the QSRR methods .

Prediction of Retention Times

The developed QSRR model can be extended to the prediction of the retention times with the other Citalopram impurities, degradation products, and metabolites .

Simultaneous Determination of Related Substances

A high-performance liquid chromatographic method was developed for the simultaneous determination of the related substances—three potential synthesis-related chemical impurities and the distomer—of Escitalopram .

Enantioseparation of Citalopram

The aim was to achieve the enantioseparation of Citalopram and the separation of the chemical impurities in one single run .

安全和危害

Citalopram impurity standard is intended for use in laboratory tests only as specifically prescribed in the British Pharmacopoeia . It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

未来方向

属性

IUPAC Name |

4-(dimethylamino)-1-[4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)phenyl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35FN2O3/c1-27(2)15-5-7-24(30)19-8-13-23(20(17-19)18-29)25(31,14-6-16-28(3)4)21-9-11-22(26)12-10-21/h8-13,17,29,31H,5-7,14-16,18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFKFMBCIVIXRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)C1=CC(=C(C=C1)C(CCCN(C)C)(C2=CC=C(C=C2)F)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol | |

Q & A

Q1: What is the primary impurity found during citalopram synthesis, and how is it addressed during the purification process?

A1: The primary impurity encountered during citalopram synthesis is desmethyl-citalopram. To enhance the purity of citalopram, this impurity is targeted for removal. This is achieved through a reaction with specific chemical agents capable of forming amides or amide-like groups. These agents selectively react with desmethyl-citalopram, forming derivatives that can be easily separated from the desired citalopram product. Following the removal of these amide derivatives, further purification steps are employed to isolate pure citalopram base or its salt forms. [, ]

Q2: What analytical techniques are employed to assess the purity of citalopram and quantify its impurities?

A2: High-performance liquid chromatography (HPLC) serves as a key analytical method for evaluating the purity of citalopram and quantifying the presence of impurities. [] This technique enables the separation and identification of citalopram and its impurities based on their distinct chemical properties and interactions with the chromatographic column. The optimization of HPLC conditions, such as buffer pH, flow rate, and column temperature, is crucial to ensure effective separation and accurate quantification.

Q3: How can computational chemistry tools be applied to understand the chromatographic behavior of citalopram and its impurities?

A3: Quantitative structure-retention relationship (QSRR) studies, employing algorithms like partial least squares regression (PLSR) and artificial neural networks (ANN), can predict the retention times of citalopram and its impurities in HPLC. [] By correlating molecular descriptors of the compounds with their retention behavior, QSRR models provide insights into the factors influencing separation. This information is valuable for optimizing analytical methods and predicting the behavior of new impurities or degradation products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。